molecular formula C22H22N2O5S B4686797 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B4686797
M. Wt: 426.5 g/mol
InChI Key: DJSSRFMTBDEMNM-UHFFFAOYSA-N
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Description

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a methoxy group, a morpholinylcarbonyl group, and a naphthalenyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the morpholinylcarbonyl moiety can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce morpholinyl alcohol derivatives.

Scientific Research Applications

4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

  • 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(phenyl)benzenesulfonamide
  • 4-methoxy-3-(piperidin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide

Uniqueness

What sets 4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(naphthalen-1-yl)benzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-(morpholine-4-carbonyl)-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-28-21-10-9-17(15-19(21)22(25)24-11-13-29-14-12-24)30(26,27)23-20-8-4-6-16-5-2-3-7-18(16)20/h2-10,15,23H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSRFMTBDEMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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